Cimiracemate C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

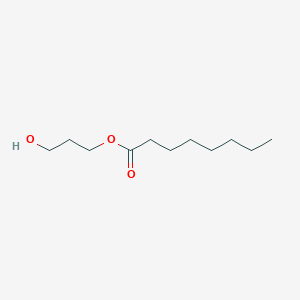

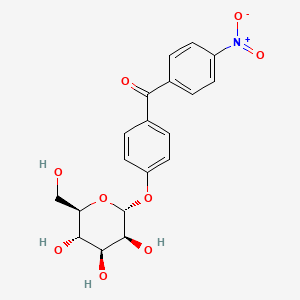

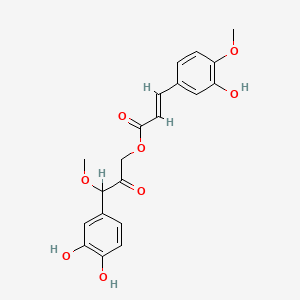

この化合物は、シミラセメートA、B、およびDを含む類似のエステルのグループの一部です 。シミラセメートCは、特に骨保護効果の文脈において、その潜在的な生物活性について研究されています。

準備方法

シミラセメートCは、通常、抽出と精製プロセスを通じて、シミシフガ・ラセモサの根茎から分離されます。 分離には、酢酸エチル(EtOAc)を溶媒として使用し、続いて化合物を精製するためのさまざまなクロマトグラフィー技術を使用します 。 シミラセメートCを含むエステルの構造は、2D NMR分光法などの分光法を使用して解明されます .

化学反応の分析

シミラセメートCは、酸化、還元、置換反応など、さまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、シミラセメートCの酸化は、対応するカルボン酸の形成につながる可能性があり、一方、還元はアルコールを生成する可能性があります。

科学研究アプリケーション

シミラセメートCは、特にグルココルチコイド誘発性骨粗鬆症の文脈において、その潜在的な骨保護効果について研究されています 。 研究によると、シミラセメートCは骨の微細構造を改善し、骨粗鬆症モデルにおける組織病理学的変化を軽減することが示されています 。 さらに、血清中の脂質レベルと炎症メディエーターを減らすことが判明しており、潜在的な抗炎症作用が示唆されています 。これらの知見は、シミラセメートCが骨関連疾患や炎症性疾患の治療に役立つ可能性を示唆しています。

科学的研究の応用

Cimiracemate C has been studied for its potential osteoprotective effects, particularly in the context of glucocorticoid-induced osteoporosis . Research has shown that this compound can ameliorate the microarchitecture of bone and reduce histopathological changes in osteoporosis models . Additionally, it has been found to reduce lipid levels and mediators of inflammation in serum, suggesting potential anti-inflammatory properties . These findings indicate that this compound may have applications in the treatment of bone-related diseases and inflammatory conditions.

作用機序

シミラセメートCの作用機序には、核因子κBリガンド(RANKL)、核因子κB受容体(RANK)、およびオステオプロテゲリン(OPG)シグナル伝達経路のレセプターアクチベーターの調節が含まれます 。 この経路を調節することにより、シミラセメートCは骨損失から保護し、グルココルチコイド誘発性骨粗鬆症モデルにおける骨密度を改善するのに役立ちます 。RANKL/RANK/OPG経路のこの調節は、骨の恒常性を維持し、過剰な骨吸収を防ぐために不可欠です。

類似の化合物との比較

シミラセメートCは、シミラセメートA、B、およびDを含むフェニルプロパノイドエステルのグループの一部です 。これらの化合物は類似の構造的特徴を共有していますが、生物活性と特定の用途が異なる場合があります。 たとえば、シミラセメートAも骨保護効果について研究されており、RANKL/RANK/OPG経路に対する同様の調節効果を示しています

類似化合物との比較

Cimiracemate C is part of a group of phenylpropanoid esters, including cimiracemates A, B, and D . These compounds share similar structural features but may differ in their biological activities and specific applications. For example, cimiracemate A has also been studied for its osteoprotective effects and has shown similar regulatory effects on the RANKL/RANK/OPG pathway

特性

CAS番号 |

488804-01-9 |

|---|---|

分子式 |

C20H20O8 |

分子量 |

388.4 g/mol |

IUPAC名 |

[3-(3,4-dihydroxyphenyl)-3-methoxy-2-oxopropyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H20O8/c1-26-18-7-3-12(9-16(18)23)4-8-19(25)28-11-17(24)20(27-2)13-5-6-14(21)15(22)10-13/h3-10,20-23H,11H2,1-2H3/b8-4+ |

InChIキー |

CHXPHFPEBKXQNH-XBXARRHUSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |

正規SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。